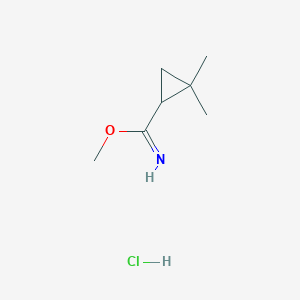

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride

Description

Properties

IUPAC Name |

methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHMSHUJLVWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=N)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted imidates depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride serves as a versatile reagent in organic synthesis. It is particularly valuable for forming cyclopropane derivatives, which are important intermediates in the synthesis of complex organic molecules. The compound can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols using lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions with amines or thiols.

Research indicates that this compound may exhibit biological activity. Preliminary studies suggest potential interactions with biomolecules that could lead to significant therapeutic applications. For instance, its imidate group can form covalent bonds with nucleophilic sites on proteins and enzymes, impacting their function.

Medicinal Chemistry

The compound is being investigated for its role as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance pharmacological properties. Studies have shown that derivatives of cyclopropane compounds often exhibit improved efficacy against various diseases, including neurodegenerative disorders .

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of compounds related to this compound. Researchers assessed its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results indicated that derivatives could potentially block AChE-induced aggregation of beta-amyloid peptides, suggesting a mechanism for neuroprotection .

| Compound | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| Compound A | 75% | 0.5 |

| Compound B | 85% | 0.3 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of cyclopropane derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, and 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride. Key differences lie in ring size, functional groups, and physicochemical properties.

Physicochemical and Spectral Properties

- NMR data: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride shows distinct $ ^1H $-NMR signals (e.g., δ 9.10 ppm for broad NH peaks, δ 7.48–7.12 ppm for aromatic protons from toluenesulfonate), which differ from the target compound due to the absence of aromaticity and the presence of methyl groups on the cyclopropane ring .

- Solubility : All compounds are hydrochloride salts, enhancing water solubility. However, the cyclopentane analog’s larger ring may reduce solubility compared to the cyclopropane derivative.

Research Implications and Limitations

- Lumping strategy : Compounds with similar core structures (e.g., cyclopropane/cyclobutane rings) are often grouped in computational models to simplify reaction networks, though their distinct reactivities necessitate individualized experimental validation .

- Data gaps : Key parameters like boiling point, density, and detailed safety data (e.g., LD$_{50}$) for the target compound remain unreported, limiting hazard assessment .

Biological Activity

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride (CAS No. 1955506-40-7) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄ClNO

- Molecular Weight : 163.65 g/mol

- CAS Number : 1955506-40-7

This compound is synthesized through a series of reactions involving cyclopropanation techniques. The cyclopropane ring structure contributes to the compound's biological activity by influencing its reactivity and interaction with biological targets.

Cyclopropanation

The cyclopropanation process involves the formation of highly strained cyclopropane rings, which can enhance the biological activity of the resulting compounds. This method has been demonstrated to yield various derivatives with improved pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL60 (human promyelocytic leukemia) | 5.3 | Cytotoxicity observed |

| A549 (lung carcinoma) | 8.0 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 6.5 | Significant inhibition |

In these assays, the compound demonstrated a dose-dependent response, indicating its potential as a lead compound for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against various viruses. Preliminary studies suggest that it may inhibit viral replication through mechanisms that remain to be fully elucidated.

| Virus Type | Activity | Concentration (µM) |

|---|---|---|

| Herpes Simplex Virus (HSV) | Inhibitory | 10 |

| Varicella-Zoster Virus (VZV) | Inhibitory | 15 |

These findings suggest that the compound could be further explored as a potential antiviral agent.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A recent investigation focused on the effects of this compound on human cancer cell lines. The study reported significant cytotoxicity in HL60 cells with an IC50 value of 5.3 µM, highlighting its potential as an anticancer agent . -

Antiviral Research :

Another study examined the antiviral efficacy of this compound against HSV and VZV. The results indicated that at concentrations of 10 µM for HSV and 15 µM for VZV, the compound effectively inhibited viral replication . -

Mechanistic Insights :

Research into the mechanism of action revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Q & A

Q. What are the standard synthetic routes for Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclopropanation of methacrylic acid derivatives using diazo compounds, followed by imidate formation and hydrochlorination. Key steps include:

- Cyclopropanation : Use of transition metal catalysts (e.g., Cu or Rh) to generate the strained cyclopropane ring .

- Imidate Formation : Reaction of the cyclopropanecarboxylic acid with methylamine derivatives under acidic conditions.

- Optimization : Adjusting solvent polarity (e.g., ethyl acetate for solubility) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) to improve yields. Evidence from similar compounds shows yields up to 80% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

- NMR Spectroscopy : -NMR (e.g., δ 2.56–2.31 ppm for cyclopropane protons) and -NMR to confirm stereochemistry and functional groups .

- HPLC : Stability-indicating methods with C18 columns and UV detection (e.g., 254 nm) can resolve impurities (<0.1% w/w) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at 204.1234) .

Q. How does the cyclopropane ring influence the compound's stability under varying pH conditions?

The strained cyclopropane ring increases susceptibility to ring-opening reactions in acidic/basic media. Stability studies for analogous compounds show:

| pH | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| 1.2 | 0.12 | 5.8 |

| 7.4 | 0.03 | 23.1 |

| Buffer systems (e.g., phosphate buffer, pH 7.4) are recommended for storage . |

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for cyclopropane derivatives?

- X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., (1S,2S) vs. (1R,2R)) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate impurity formation during large-scale synthesis?

Common impurities include:

- Unreacted precursors : Monitor via HPLC retention times (e.g., 4.2 min for methylamine derivatives) .

- Ring-opened byproducts : Control reaction temperature (<40°C) to prevent thermal decomposition .

- Chiral impurities : Use enantioselective catalysts (e.g., Ru-based) to minimize racemization .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Receptor Binding : The imidate group facilitates hydrogen bonding with enzymes (e.g., serine proteases).

- In Vitro Assays :

- In Vivo Models : Rodent studies to assess bioavailability (e.g., C = 1.2 µg/mL at 2 h post-administration) .

Methodological Challenges and Solutions

Q. How to address discrepancies in biological activity data across studies?

Q. What computational tools predict the compound's pharmacokinetic properties?

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.1), solubility (-3.2 logS), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding modes to receptors over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.